molecular formula C15H13NO5 B1633257 Methyl 3-[(4-nitrobenzyl)oxy]benzoate CAS No. 329694-38-4

Methyl 3-[(4-nitrobenzyl)oxy]benzoate

Cat. No.: B1633257
CAS No.: 329694-38-4
M. Wt: 287.27 g/mol
InChI Key: XZOCSYCWBDGLQV-UHFFFAOYSA-N
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Description

Methyl 3-[(4-nitrobenzyl)oxy]benzoate: is an organic compound characterized by its molecular structure, which includes a benzene ring substituted with a nitro group and a methoxy group

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 3-[(4-nitrobenzyl)oxy]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Nucleophilic Substitution: Another method involves the reaction of 4-nitrobenzyl chloride with 3-hydroxybenzoic acid in the presence of a base like sodium hydroxide, followed by methylation using methyl iodide.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature and reactant concentrations is maintained to ensure high yield and purity.

  • Continuous Flow Process: Some manufacturers may employ continuous flow reactors to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles, leading to the replacement of the methoxy group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and heat.

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2), and a metal catalyst.

  • Substitution: Sodium hydroxide (NaOH), methyl iodide (CH3I), and a polar aprotic solvent.

Major Products Formed:

  • Oxidation: 3-[(4-nitrobenzyl)oxy]benzoic acid.

  • Reduction: 3-[(4-aminobenzyl)oxy]benzoate.

  • Substitution: Various substituted benzyl ethers.

Scientific Research Applications

Chemistry: Methyl 3-[(4-nitrobenzyl)oxy]benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • Methyl 3-[(3-nitrobenzyl)oxy]benzoate: Similar structure but with a different position of the nitro group on the benzene ring.

  • Methyl 3-[(2-nitrobenzyl)oxy]benzoate: Another positional isomer with distinct chemical properties.

  • Methyl 3-[(4-methoxybenzyl)oxy]benzoate: Similar to the target compound but without the nitro group.

Properties

IUPAC Name

methyl 3-[(4-nitrophenyl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15(17)12-3-2-4-14(9-12)21-10-11-5-7-13(8-6-11)16(18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOCSYCWBDGLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001203859
Record name Benzoic acid, 3-[(4-nitrophenyl)methoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329694-38-4
Record name Benzoic acid, 3-[(4-nitrophenyl)methoxy]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329694-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-[(4-nitrophenyl)methoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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